![molecular formula C21H20FNO3S B2855077 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide CAS No. 1396799-33-9](/img/structure/B2855077.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

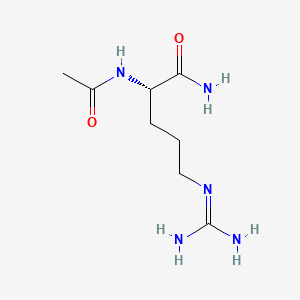

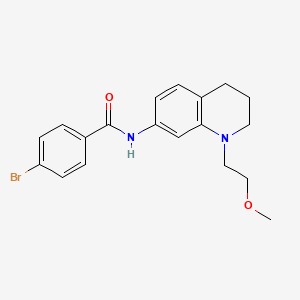

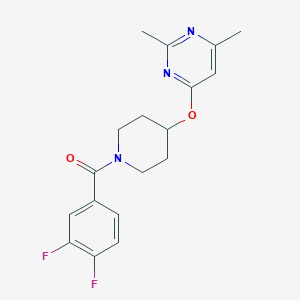

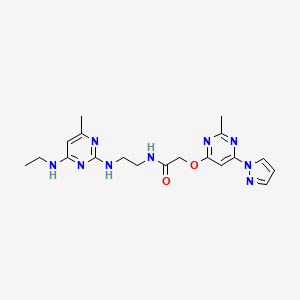

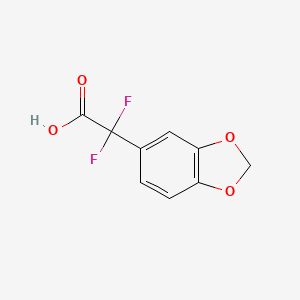

The compound “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond . It also has a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group would contribute to the rigidity of the molecule, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis

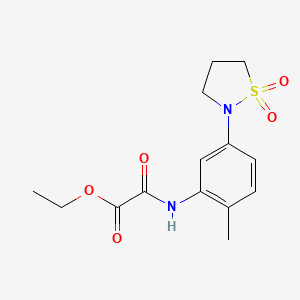

Biphenyl compounds can undergo various reactions, including electrophilic aromatic substitution and oxidative coupling . Sulfonamides are known to participate in a variety of reactions, including hydrolysis and displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Biphenyl compounds are generally crystalline solids at room temperature . Sulfonamides can exhibit a wide range of solubilities depending on their structure .Wissenschaftliche Forschungsanwendungen

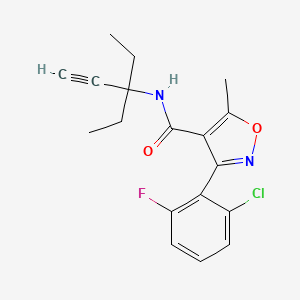

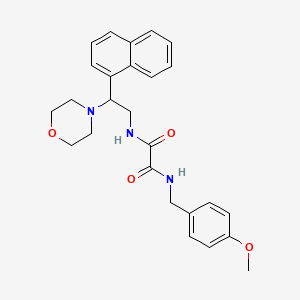

Antibacterial Agents

The biphenyl and dibenzofuran derivatives, including compounds related to “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide”, have shown potent antibacterial activities. These compounds have been evaluated against antibiotic-resistant Gram-positive and Gram-negative pathogens . The structure–activity relationship studies suggest that electron-withdrawing groups on the A ring and hydroxyl groups on the B ring of biphenyls enhance their antibacterial efficacy. This makes them promising candidates for developing new antibacterial drugs, especially against resistant strains.

Photophysical Applications

Derivatives of biphenyl, such as those structurally related to the compound , have been studied for their photophysical properties . These compounds are used as fluorophores in various applications, including nitroexplosive detection and as components in electroluminescent devices and OLED systems. Their unique photophysical and fluorosolvatochromic properties make them valuable in the field of material science for creating sensors and imaging agents.

Covalent Organic Frameworks (COFs)

Biphenyl derivatives serve as building blocks in the synthesis of two-dimensional covalent organic frameworks with hierarchical porosity . These frameworks are used in gas storage, separation processes, and catalysis due to their designable, tunable, and modifiable nanopores. The compound could potentially be utilized in the design and synthesis of new COFs with unique properties.

Conducting Polymers

Biphenyl units are integral in the synthesis of conducting polymers, which have applications in nanodevices, rechargeable batteries, and electrochemical transistors . The presence of a bridged biphenyl unit provides materials with a lower bandgap, making them advantageous for optoelectronic applications. The compound could be explored for its potential in enhancing the properties of these polymers.

Drug Development

Compounds with biphenyl structures have been identified as promising drug candidates. They serve as modulators for enzymes like tyrosine kinases and cyclooxygenase, which are targets in the treatment of various diseases . The compound could be investigated for its therapeutic potential and efficacy in drug development.

Optoelectronics

Biphenyl derivatives are known for their excellent optoelectronic properties, which are crucial in the development of photovoltaic devices and organic light-emitting diodes (OLEDs) . The compound could contribute to the advancement of optoelectronic devices by improving their performance and efficiency.

Environmental Engineering

The inherent properties of biphenyl derivatives make them suitable for environmental applications, such as in the detection and removal of pollutants . Their ability to form stable frameworks can be harnessed in creating materials for water purification and air filtration systems.

Material Science

Biphenyl derivatives are used in the creation of materials with unique mechanical and thermal properties . These materials find applications in the construction of high-performance composites and coatings, contributing to advancements in material science and engineering.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO3S/c1-21(24,15-23-27(25,26)20-9-5-8-19(22)14-20)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14,23-24H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYILZSSMPKTABK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC(=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(3-Fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2855002.png)

![Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2855005.png)

![N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide](/img/structure/B2855008.png)

![ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2855014.png)

![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)